6-Hydroxyhexa-3,5-dien-2-one
Description
Properties
CAS No. |
102605-98-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.128 |
IUPAC Name |
6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3 |
InChI Key |
YLUVSOSEFIBPKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC=CO |
Synonyms |
2,4-Hexadienal, 5-hydroxy-, (E,Z)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
6-Hydroxyhexa-3,5-dien-2-one serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation and reduction, enabling the formation of diverse derivatives that are crucial in medicinal chemistry.
2. Chiral Hydroxy Ketones
As a member of the class of chiral hydroxy ketones, this compound exhibits unique reactivity due to its hydroxyl group adjacent to a carbonyl group. This property is exploited in asymmetric synthesis where it can be used to produce enantiomerically enriched compounds, which are essential in drug development .
Pheromone Research
1. Role in Insect Behavior
Recent studies have identified this compound as a significant component of pheromones in various insect species. For example, it has been shown to attract cerambycid beetles (longhorned beetles), where it acts as an aggregation pheromone. This application is crucial for pest management strategies and understanding ecological interactions among species .
2. Field Bioassays
Field bioassays have demonstrated that traps baited with this compound capture significant numbers of targeted beetle species. This indicates its effectiveness as a lure in monitoring and controlling pest populations. The compound's role in pheromone blends has been explored extensively, revealing its potential for use in sustainable agricultural practices .
1. Potential Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Studies have shown that certain hydroxy ketones can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound could be further investigated for use in developing new antimicrobial agents .
2. Applications in Pharmaceuticals
Given its structural characteristics, this compound is being studied for its potential therapeutic applications. Its derivatives are being explored for their biological activities, including anti-inflammatory and anticancer effects. Such investigations could lead to the development of novel drugs with improved efficacy and reduced side effects .
Data Tables
Case Studies
Case Study 1: Pheromone Attraction in Cerambycidae
A field study conducted across multiple states revealed that traps baited with this compound effectively attracted various cerambycid species. The study highlighted the compound's role as a key pheromone component and its implications for pest management strategies.
Case Study 2: Antimicrobial Efficacy
In laboratory settings, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.
Preparation Methods
Reaction Conditions and Substrates
-
Ketone Component : Acetone (propan-2-one) is frequently employed due to its accessibility and reactivity.
-
Aldehyde Component : Crotonaldehyde (trans-2-butenal) provides the necessary α,β-unsaturation for subsequent conjugation.
-
Base Catalyst : Aqueous sodium hydroxide (10–20% w/v) facilitates enolate formation at 0–25°C.
-
Dehydration Agent : Anhydrous magnesium sulfate or molecular sieves are used to drive dehydration at 60–80°C.
Mechanistic Insights
-
Enolate Formation : Deprotonation of acetone generates a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of crotonaldehyde.
-
Dehydration : Acidic workup eliminates water, forming the conjugated dienone.
Yield : 45–62% (isolated after column chromatography).
Oxidative Cyclization of Enediones
One-pot oxidative cyclization of 1,4-enediones provides a streamlined route to this compound, bypassing intermediate isolation. This method, optimized in recent studies, employs bromine or hydrogen peroxide as oxidants.
Protocol (Adapted from MDPI, 2021)
-
Bromination : Treat 1,4-enedione with 1 equiv. Br₂ in dichloromethane at 0°C for 2 h.
-
Dehydrohalogenation : Add DIPEA (2 equiv.) to eliminate HBr, forming a dibromo intermediate.
-
Cyclization : Reflux in pyridine for 10 h to induce ring closure and hydroxyl group formation.
Critical Parameters :
-
Solvent polarity (pyridine > acetone) minimizes retro-aldol side reactions.
-
Excess base (e.g., triethylamine) accelerates cyclization but risks detrifluoroacetylation.
Yield : 36–58% (dependent on substituent electronic effects).
Dakin Oxidation of Phenolic Precursors
The Dakin oxidation converts ortho-hydroxy acetophenones into this compound via peroxide-mediated cleavage and rearrangement. This method is advantageous for introducing hydroxyl groups regioselectively.
Reaction Steps
-
Peroxide Formation : React 2-hydroxy-4-pentenylacetophenone with H₂O₂ in basic methanol.
-
Baeyer-Villiger-Type Oxidation : Migratory aptitude dictates ketone group rearrangement.
-
Acid Workup : Hydrolyze the intermediate lactone to release the dienone.
Optimization :
-
Temperature : 25–40°C prevents over-oxidation.
-
Catalyst : Sodium bicarbonate buffers the reaction at pH 8–9.
Yield : 28–41% (lower due to competing side reactions).
Acid-Catalyzed Cyclization of Dienolic Intermediates
Hydrochloric acid-mediated cyclization of dienolic precursors offers a high-yielding route to this compound. This method exploits keto-enol tautomerism to drive ring closure.
Procedure
-
Substrate Preparation : Synthesize 5-hydroxypenta-2,4-dien-1-ol via Sharpless epoxidation followed by diol cleavage.
-
Cyclization : Treat with 6N HCl in ethanol under reflux for 12–24 h.
-
Purification : Recrystallize from ethyl acetate/hexane (1:3).
Key Observations :
-
Solvent Effects : Ethanol enhances proton availability for tautomerization.
-
Reaction Monitoring : TLC (Rf = 0.3 in 30% ethyl acetate/hexane) confirms completion.
Yield : 55–68% (highest among acid-mediated methods).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Aldol Condensation | 45–62 | 60–80 | Scalable, inexpensive reagents | Requires dehydration step |
| Oxidative Cyclization | 36–58 | 25–80 | One-pot protocol | Sensitive to substituent electronics |
| Dakin Oxidation | 28–41 | 25–40 | Regioselective hydroxylation | Low yield due to side reactions |
| Acid-Catalyzed Cyclization | 55–68 | 80–100 | High yield, minimal purification | Extended reaction time |
Trends :
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-hydroxyhexa-3,5-dien-2-one, and how can reaction conditions be optimized?
- Methodology : Base-catalyzed condensation or oxidation of dienol precursors under inert atmospheres (e.g., nitrogen) is commonly used. For example, analogous syntheses of dienones involve stirring substrates with bases like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) for extended periods (3–5 days) . Optimization includes varying temperature (20–60°C), solvent polarity, and catalyst loading to maximize yield. Post-synthesis purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .
- Validation : Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., diagnostic olefinic proton signals at δ 5.5–6.5 ppm) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Experimental Design : Perform accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation via UV-Vis spectroscopy (λ_max shifts) and TLC .
- Data Analysis : Calculate degradation kinetics (zero/first-order models) and identify degradation products using GC-MS or LC-MS. Store in amber vials at −20°C under nitrogen to minimize oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key Methods :
- IR : Detect hydroxyl (3200–3600 cm) and conjugated carbonyl (1650–1700 cm) stretches .
- - and -NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and quaternary carbons (δ 120–140 ppm for conjugated dienes) .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s tautomeric equilibrium?
- Approach : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare energetics of keto-enol tautomers. Correlate with solvent-dependent -NMR data (e.g., DMSO vs. CDCl₃) to validate dominant tautomers .
- Case Study : If experimental -NMR shows unexpected proton splitting, model steric effects or hydrogen bonding to explain deviations .
Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?
- Root Cause Analysis :
- Purity Variability : Compare HPLC profiles across studies; impurities >5% may skew bioassays .
- Assay Conditions : Replicate experiments under standardized protocols (e.g., cell line passage number, serum concentration) .
Q. How can researchers design experiments to probe the compound’s reactivity in catalytic systems (e.g., Diels-Alder reactions)?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR or -NMR under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids).
- Stereochemical Analysis : Use NOESY or X-ray crystallography to determine endo/exo selectivity .
Q. What multidisciplinary approaches enhance understanding of this compound’s environmental fate?
- Integrated Workflow :
- Surface Chemistry : Study adsorption on indoor/outdoor particulates using microspectroscopic imaging (e.g., AFM-IR) .
- Ecotoxicology : Assess biodegradability via OECD 301F tests and model bioaccumulation using log values .
- Data Synthesis : Cross-reference lab results with environmental monitoring databases (e.g., EPA DSSTox) .
Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci., Limnol. Oceanogr. Meth.) and authoritative databases (NIST, PubChem) .
- Data Presentation : Use tables for kinetic parameters (e.g., , ) and figures for spectroscopic/structural data .
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for volatile intermediates) and non-human research ethics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
